molecular formula C2H7N<br>HN(CH3)2<br>(CH3)2NH<br>C2H7N B145610 Dimethylamine CAS No. 124-40-3

Dimethylamine

Cat. No.: B145610
CAS No.: 124-40-3
M. Wt: 45.08 g/mol
InChI Key: ROSDSFDQCJNGOL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dimethylamine (DMA) is an organic compound with the formula (CH3)2NH . It is a secondary amine, meaning it has two organic groups (in this case, methyl groups) attached to a nitrogen atom .

Mode of Action

This compound is a weak base, meaning it can accept protons (H+ ions) from acids . This property allows it to react with acids to form salts, such as this compound hydrochloride . The mode of action of DMA is largely dependent on its environment and the specific biochemical pathways it interacts with .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a breakdown product of dietary choline . It is also formed from trimethylamine (TMA), another metabolite of choline . The formation of DMA from TMA is catalyzed by enzymes within gut bacteria . It is also suggested that there must be endogenous pathways in mammals capable of forming dma .

Pharmacokinetics

This compound is readily and rapidly absorbed in the gastrointestinal and respiratory tracts due to its good solubility in lipids . Once absorbed, it can have a depressant effect on the central nervous system . Orally administered DMA is largely excreted unchanged .

Result of Action

The molecular and cellular effects of DMA’s action are diverse and depend on its environment and concentration. For example, in high concentrations, DMA vapor can be irritating to mucous membranes . On the other hand, it has been found in significant amounts within several biological fluids, including urine, blood, and gastric juice .

Action Environment

The action, efficacy, and stability of DMA can be influenced by various environmental factors. For example, its reaction with acids to form salts is pH-dependent . Furthermore, the formation of DMA from TMA is influenced by the presence and activity of gut bacteria . In the marine environment, DMA levels were found to be higher during winter, especially during cold air outbreaks .

Biochemical Analysis

Biochemical Properties

Dimethylamine is involved in several biochemical reactions, particularly as a precursor to dimethylnitrosamine, a known carcinogen. In the presence of nitrite or nitrous gases, this compound is converted to dimethylnitrosamine . This reaction is more likely to occur in acidic environments, such as the stomach, where the pH is around 3.0. This compound interacts with various enzymes and proteins, including those involved in its metabolism and detoxification. For example, it is metabolized by monoamine oxidase to form formaldehyde and hydrogen peroxide . Additionally, this compound can form adducts with proteins, potentially altering their function and leading to various biochemical effects.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain . This can impact cell signaling and neuronal function. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and affect cell viability . It has also been observed to influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interactions with various biomolecules. This compound can bind to proteins and enzymes, altering their structure and function. For example, it can inhibit the activity of monoamine oxidase, leading to the accumulation of neurotransmitters and other amines . This compound can also form adducts with DNA, potentially leading to mutations and other genetic alterations . Additionally, this compound can induce the production of reactive oxygen species, which can cause oxidative damage to cellular components and disrupt normal cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions, but it can degrade over time, particularly in the presence of light and oxygen . Long-term exposure to this compound has been shown to cause various effects on cellular function, including oxidative stress, DNA damage, and altered gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound exposure in experimental settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can cause significant toxicity and adverse effects . For example, high doses of this compound have been shown to induce oxidative stress, DNA damage, and cell death in various tissues . Additionally, chronic exposure to high levels of this compound can lead to the development of tumors and other pathological conditions . These findings underscore the importance of carefully controlling the dosage of this compound in experimental studies to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to dimethylnitrosamine in the presence of nitrite or nitrous gases . This reaction is catalyzed by various enzymes, including nitrosating agents and monoamine oxidase . This compound can also be metabolized to formaldehyde and hydrogen peroxide by monoamine oxidase . These metabolic pathways highlight the complex interactions between this compound and various enzymes and cofactors, which can influence its overall biochemical effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can readily diffuse across cell membranes due to its small size and lipophilicity . Additionally, this compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in various compartments, including the cytoplasm and organelles, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization can be influenced by various factors, including targeting signals and post-translational modifications . For example, this compound can be targeted to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function . Additionally, this compound can interact with nuclear proteins and DNA, potentially leading to genetic alterations and changes in gene expression .

Chemical Reactions Analysis

Dimethylamine is a weak base and reacts with acids to form salts, such as this compound hydrochloride . It behaves as a nucleophile due to the presence of an unshared pair of electrons on the nitrogen atom . Some common reactions include:

Comparison with Similar Compounds

Dimethylamine is similar to other amines such as methylamine and trimethylamine. it has a higher basicity than methylamine and trimethylamine due to the presence of two methyl groups . Some similar compounds include:

This compound’s unique properties, such as its higher basicity and nucleophilicity, make it a valuable compound in various chemical reactions and industrial applications.

Properties

IUPAC Name

N-methylmethanamine
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InChI

InChI=1S/C2H7N/c1-3-2/h3H,1-2H3
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InChI Key

ROSDSFDQCJNGOL-UHFFFAOYSA-N
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Canonical SMILES

CNC
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Molecular Formula

C2H7N, Array, (CH3)2NH
Record name DIMETHYLAMINE, ANHYDROUS
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Related CAS

21249-13-8 (sulfate), 23307-05-3 (sulfate[1:1]), 30781-73-8 (nitrate), 506-59-2 (hydrochloride)
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DSSTOX Substance ID

DTXSID5024057
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Molecular Weight

45.08 g/mol
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Physical Description

Dimethylamine, anhydrous appears as a colorless gas smelling of fish at low concentrations and of ammonia at higher concentrations. Shipped as a liquid under its vapor pressure. Contact with the unconfined liquid can cause frostbite by evaporative cooling and chemical type burns. Density of liquid 5.5 lb / gal. The gas, which is corrosive, dissolves readily in water to form flammable corrosive solutions. The gas is heavier than air and can asphyxiate by the displacement of air. Gas is easily ignited and produces toxic oxides of nitrogen when burned. Long-term inhalation of low concentrations or short-term inhalation of low concentrations has adverse health effects. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used to make other chemicals and as a solvent., Gas or Vapor, Liquid; Liquid, Colorless gas with an ammonia- or fish-like odor; Note: A liquid below 44 degrees F. Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with an ammonia- or fish-like odor., Colorless gas with an ammonia- or fish-like odor. [Note: A liquid below 44 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

45.3 °F at 760 mmHg (NTP, 1992), 7.3 °C, 7.0 °C, 44 °F
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Flash Point

20 °F (USCG, 1999), The Guide from the Emergency Response Guidebook is for anhydrous dimethylamine. 20 °F, -6.69 °C (19.96 °F) - closed cup, 20 °F (Closed cup), 20 °F (liquid), NA (Gas) 20 °F (Liquid)
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Solubility

24 % at 140 °F (NIOSH, 2023), In water, 163 g/100g water at 40 °C, Very soluble in water forming a very strong alkaline solution, Soluble in ethanol, ethyl ether, Solubilities in various solvents at 1 atm and 20 °C.[Table#2482], 1630 mg/mL at 40 °C, Solubility in water, g/100ml: 354 (very soluble), (140 °F): 24%
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Density

0.671 at 44.4 °F (USCG, 1999) - Less dense than water; will float, 0.6804 g/cu cm at 0 °C, Bulk density approximately 7.8 lb/gal, Saturated liquid density: 42.110 lb/cu ft; liquid heat capacity: 0.731 Btu/lb-F (all at 40 °F), Saturated vapor pressure: 29.990 lb/sq in; saturated vapor density: 0.23550 lb/cu ft; ideal gas heat capacity: 0.364 Btu/lb-F (all at 75 °F), Relative density (water = 1): 0.7, 0.67 (liquid at 44 °F), 0.67 (Liquid at 44 °F), 1.56(relative gas density)
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Vapor Density

1.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 1.6 (Air = 1), Relative vapor density (air = 1): 1.6, 1.56
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Vapor Pressure

1388.03 mmHg at 70 °F (USCG, 1999), 1520 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 203, 1.7 atm
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Impurities

Typical commercial specifications., Table: Specifications for Anhydrous Dimethylamine [Table#2477]
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Color/Form

Colorless gas

CAS No.

124-40-3
Record name DIMETHYLAMINE, ANHYDROUS
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Melting Point

-135 °F (NTP, 1992), -93 °C, Deliquescent leaflets; mp: 171 °C; very soluble in water; soluble in alcohol, chloroform; practically insoluble in ether /Dimethylamine hydrochloride/, -92.2 °C, -134 °F
Record name DIMETHYLAMINE, ANHYDROUS
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Synthesis routes and methods I

Procedure details

50.0 g (0.5 mol) of triethylamine in 100 ml of methylene chloride was added dropwise to 350 ml of the solution, prepared according to Example 7a, of the amide chloride of isobutyric acid dimethylamide in methylene chloride at 20° C., while cooling and stirring, and the mixture was then heated and refluxed for 1 hour. Thereafter, 75.0 g (0.55 mol) of zinc chloride were added at 10° C. and 79.0 g (0.5 mol) of 1,1,2-trichlorobutadiene were added dropwise to the reaction solution in the course of 60 minutes. After heating under reflux for 5 hours, 400 ml of water were added to the reaction solution and the mixture was stirred overnight (15 hours). Separating the phases and drying the organic phase over sodium sulphate and subjecting it to fractional distillation gave 10.5 g of 1,1,2-trichlorobutadiene, 11.5 g of isobutryic acid dimethylamine and 66.8 g (59%, relative to isobutyric acid dimethylamine employed) of the ketone of boiling point 112°-117° C./10 mm Hg and refractive index nD20 of 1.509.
Quantity
75 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
amide chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
79 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Example of the polyamide-imide powder includes a condensation product of trimellitic acid derivative and aromatic diamine. Example of the trimellitic acid derivative includes trimellitic anhydride; trimellitic anhydride monochloride; 1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene; 1,4-dicarbomethoxy-3-carboxy benzene; 1,4-dicarboxy-3-carbophenoxy benzene; and ammonium salts formed of trimellitic acid, ammonia, dimethylamine, triethylamine, etc. Among these, trimellitic anhydride, trimellitic anhydride monochloride, etc. are often used with preference. Example of the aromatic diamine includes 2,2-bis[4-(4-aminophenoxy)phenyl] propane; 2,2 bis[4-(4-aminophenoxy)phenyl] butane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclopentane; bis[4-(4-aminophenoxy)phenyl]sulfone; bis[4-(4-aminophenoxy)phenyl]ether; 4,4′-carbonyl bis(P-phenylene oxy) dianiline, etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,4-dicarbomethoxy-3-carboxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,4-dicarboxy-3-carbophenoxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyamide-imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
trimellitic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
trimellitic anhydride monochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

5.4 g of metachlorperbenzoic acid was added to a chloroform solution of 3.7 g of N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide obtained by reaction between dimethylamine and N-allyl-N-(α-methylbenzyl)-4-chlorocarbonylbenzenesulfonamide. The mixture was reacted under reflux for 2 hours. Thereafter, an aqueous sodium sulfite solution was added to decompose the excess of the peroxide. After washing with an aqueous sodium bicarbonate solution and water, the chloroform solution was dried over anhydrous magnesium sulfate, concentrated and purified by the silica gel chromatography to obtain 3.0 g (77%) of the intended product (Compound No. 163), m.p. 98.0°~100.0° C. The elemental analysis of the product was effected with the results shown below.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Preparation of methyl 5-(aminomethyl)pyrrole-2-carboxylate hydrochloride (X) can be accomplished by the approach shown in Scheme 11. A three-step conversion of pyrrole into methyl 5-formylpyrrole-2-carboxylate has been described (Org. Syn., Coll Vol. 4, 1963, p831). Alternatively, Muchowski (Tetrahedron Lett., 1988, 29, 777) has described the bis(dimethylamino)azafulvene dimer resulting from treatment of 2-formylpyrrole with dimethylamine. Such species may be lithiated at low temperatures and captured with a variety of electrophiles, including methyl chloroformate, to also give methyl 5-formylpyrrole-2-carboxylate. The aldehyde group is then converted to the oxime under standard conditions and finally reduced by catalytic hydrogenation in the presence of hydrochloric acid to give the target linker (X). ##STR44##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
bis(dimethylamino)azafulvene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

The same procedure as in Reference Example 25-8 was carried out by using (2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine (300 mg, 0.47 mmol), isobutyl chloroformate (74 μl, 0.56 mmol), triethylamine (78 μl, 0.56 mmol) and a 50% dimethylamine aqueous solution (0.27 ml) to obtain (2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl- 2-(dimethylcarbamoyl)pyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine (290 mg, yield: 93%).
Name
(2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
74 μL
Type
reactant
Reaction Step Two
Quantity
78 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylamine
Reactant of Route 2
Dimethylamine
Reactant of Route 3
Dimethylamine
Reactant of Route 4
Dimethylamine
Reactant of Route 5
Dimethylamine
Reactant of Route 6
Dimethylamine
Customer
Q & A

Q1: What is the molecular formula and weight of Dimethylamine?

A1: The molecular formula of this compound is (CH3)2NH, and its molecular weight is 45.08 g/mol.

Q2: What is the chemical interaction between paraquat dichloride and the this compound salt of MCPA?

A2: Research suggests a chemical interaction between paraquat dichloride and the this compound salt of MCPA, leading to the formation of two compounds with reduced biological activity compared to the parent compounds. [] This interaction reduces paraquat's disruptive effects on barley leaf cell membrane integrity. []

Q3: Can this compound be used in hydroaminoalkylation reactions?

A3: While historically challenging, recent research demonstrates the successful use of this compound in catalytic hydroaminoalkylations of alkenes, achieving good yields. [] This breakthrough expands the potential applications of this compound in organic synthesis.

Q4: How does this compound contribute to N-nitrosothis compound (NDMA) formation?

A4: this compound can react with nitrite under specific conditions to form NDMA. [, , , , ] This reaction is of particular concern in water treatment, where the presence of both DMA and nitrite can lead to NDMA formation during disinfection processes. [, , ]

Q5: Can ceramics radiation influence NDMA production from this compound?

A5: Research indicates that ceramics radiation can significantly impact NDMA formation during the nitrosation of this compound with nitrite. The presence of ceramics radiation has been shown to reduce the rate constant of NDMA production and decrease the activation energy for the reaction. []

Q6: How is this compound degraded in soil?

A6: [14C]-labeled this compound studies demonstrate rapid degradation in various soil types, primarily through mineralization to carbon dioxide. [] This highlights the role of microbial activity in DMA breakdown within the environment.

Q7: What are the environmental concerns related to this compound use in herbicide formulations?

A7: While this compound itself degrades relatively quickly in the soil, [] its use in herbicide formulations like 2,4-D this compound salt raises concerns regarding potential contamination of aquatic ecosystems and toxicity to aquatic organisms. []

Q8: What analytical methods are used to determine this compound levels?

A8: Various methods, including gas chromatography (GC) [, ], headspace gas chromatography/mass spectrometry (HS-GC/MS) [], and ion chromatography [] have been employed for this compound detection and quantification.

Q9: How can trace amounts of this compound in air samples be determined?

A9: A novel cataluminescence sensor utilizing zirconia nanoparticles has been developed for the detection of trace this compound in air. [] This method exhibits high sensitivity and selectivity towards gaseous this compound.

Q10: How does this compound interact with Escherichia coli?

A10: Studies show that incubation of live Escherichia coli cells with this compound and nitrite at neutral pH results in NDMA production. This suggests that specific enzymes within E. coli can catalyze the formation of NDMA from these precursors. []

Q11: What is the effect of this compound ingestion on methylamine excretion in humans?

A11: Research indicates that consuming fish, a source of methylamines, significantly increases this compound excretion in humans. [] This highlights a potential link between dietary intake and exposure to this compound and its metabolites.

Q12: Is there evidence of this compound-induced hepatotoxicity?

A12: Studies in rats suggest that the simultaneous intake of nitrate, nitrite, and this compound can lead to liver damage, potentially due to the endogenous formation of NDMA. Ascorbic acid administration showed a protective effect against this toxicity. []

Q13: What are the applications of this compound in material science?

A13: this compound is a key component in synthesizing various polymers, including epichlorohydrin-dimethylamine polymers (EPI-DMA) used as flocculants in wastewater treatment. [] It is also utilized in producing benzalkonium chloride, a common ingredient in disinfectants and antiseptics. []

Q14: How does this compound impact the properties of liposomes?

A14: Studies on model membrane systems demonstrate that N-dodecyl-N,N-dimethylamine-N-oxide (C12NO), a derivative of this compound, can solubilize liposomes. [] The presence of cholesterol in the liposome bilayer increases resistance to this solubilization effect. []

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